1-(Ethanesulfonyl)-2-nitrobenzene
Overview
Description
1-(Ethanesulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of an ethanesulfonyl group and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds such as alkenesulfonyl chlorides and 2-substituted ethanesulfonyl chlorides have been studied . These compounds are known to react with tertiary amine bases in aqueous and organic media .
Biochemical Pathways
Sulfonyl chlorides are known to participate in various biochemical reactions, including the formation of sulfonamides and sulfonic esters . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the known reactions of sulfonyl chlorides, it can be inferred that the compound might participate in the formation of sulfonamides and sulfonic esters . These products can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-(Ethanesulfonyl)-2-nitrobenzene can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethanesulfonyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 1-(Ethanesulfonyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethanesulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-(Methanesulfonyl)-2-nitrobenzene
- 1-(Propylsulfonyl)-2-nitrobenzene
- 1-(Butanesulfonyl)-2-nitrobenzene
Comparison: 1-(Ethanesulfonyl)-2-nitrobenzene is unique due to the specific length and structure of its ethanesulfonyl group. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to its analogs with different sulfonyl groups, this compound may exhibit distinct chemical behaviors and applications, making it a valuable compound for targeted research and industrial processes.
Properties
IUPAC Name |
1-ethylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYHQJHNPJUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301896 | |
Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-33-2 | |
Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2976-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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